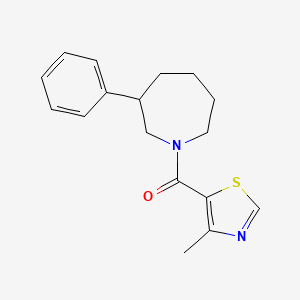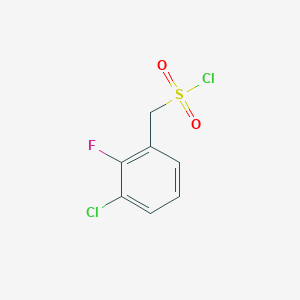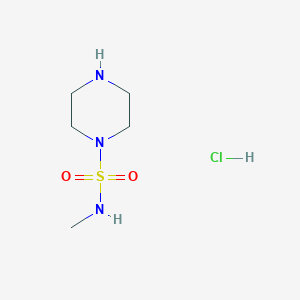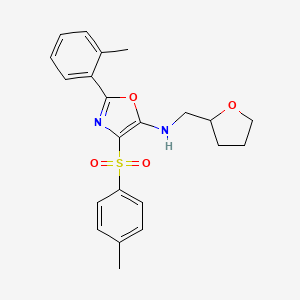
(4-甲基噻唑-5-基)(3-苯基氮杂辛-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” is a compound that has been studied for its potential biological activity . It is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride .
Synthesis Analysis
The synthesis of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” involves a simple and efficient method from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .
Molecular Structure Analysis
The molecular structure of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” has been confirmed by IR, 1H and 13C NMR, and mass spectra .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone, focusing on six unique applications:
Antimicrobial Agents
(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone: has shown significant potential as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial and fungal strains. The compound’s structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has been explored for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer. The mechanism involves the activation of caspases and the disruption of mitochondrial function, which are crucial pathways in cancer cell survival .
Neuroprotective Agents
Research has indicated that (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s antioxidant properties and its ability to modulate neurotransmitter levels are key factors in its neuroprotective potential .
Enzyme Inhibition Studies
This compound has been used in studies focusing on enzyme inhibition. It has been found to inhibit various enzymes, including proteases and kinases, which play vital roles in cellular processes. By inhibiting these enzymes, (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone can modulate biochemical pathways, making it useful in research related to metabolic disorders and cancer.
These applications highlight the versatility and potential of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents Neuroprotective Effects of Thiazole Derivatives : Anti-inflammatory Properties of Thiazole Compounds : Antioxidant Activity of Thiazole Derivatives : Enzyme Inhibition by Thiazole Compounds12345-6/fulltext)
未来方向
The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles, which are present in “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone”, can match the structural requirements for further development of novel therapeutic agents . This indicates potential future directions in the development of new drugs.
属性
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-16(21-12-18-13)17(20)19-10-6-5-9-15(11-19)14-7-3-2-4-8-14/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDKONKLVWQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)


![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)



![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

